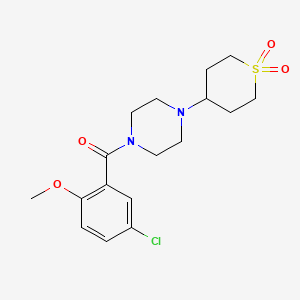
(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with notable biological activity. It has been characterized primarily as a highly selective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C17H23ClN2O4S
- Molecular Weight : 386.89 g/mol
- IUPAC Name : (5-chloro-2-methoxyphenyl)-[4-(1,1-dioxidothian-4-yl)piperazin-1-yl]methanone
The primary mechanism of action for this compound is its ability to irreversibly inhibit myeloperoxidase through covalent bonding. This inhibition is crucial as MPO plays a significant role in the oxidative burst during inflammation, leading to tissue damage and various inflammatory diseases.
Selectivity
Research indicates that this compound demonstrates selectivity for MPO over other enzymes such as thyroid peroxidase and certain cytochrome P450 isoforms, which could minimize off-target effects and enhance therapeutic efficacy.
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects in various models. For instance, in human whole blood stimulated with lipopolysaccharide (LPS), it effectively inhibited MPO activity, suggesting its potential use in treating inflammatory conditions.
Antimicrobial and Anticancer Potential
Derivatives of this compound have been explored for their pharmacological activities, particularly in antimicrobial and anticancer contexts. For example, certain derivatives have exhibited promising results against bacterial strains and cancer cell lines, indicating a broader spectrum of biological activity beyond MPO inhibition.
1. In Vivo Studies
In studies involving oral administration to animal models (e.g., crab-eating macaques), the compound significantly reduced plasma MPO activity following LPS stimulation. This suggests a robust in vivo efficacy that supports its potential application in inflammatory diseases.
2. Synthesis and Derivative Research
Research has also focused on synthesizing various derivatives of this compound to enhance its biological properties. Notably, derivatives such as N-(4-(4-bromophenyl)thiazole-2-yl)-2-chloroacetamide have shown enhanced antibacterial and anticancer activities, expanding the therapeutic applications of the original compound.
Data Table: Summary of Biological Activities
| Activity | Effect | Model/System |
|---|---|---|
| MPO Inhibition | Irreversible inhibition | Human whole blood stimulated with LPS |
| Anti-inflammatory | Significant reduction in inflammation | Animal models (crab-eating macaques) |
| Antimicrobial | Effective against bacterial strains | Various bacterial assays |
| Anticancer | Promising results against cancer cell lines | In vitro studies |
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-13(18)12-15(16)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLFUHFKZBUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













